Morphine-6|A-Glucuronide-13C3, 15N

Description

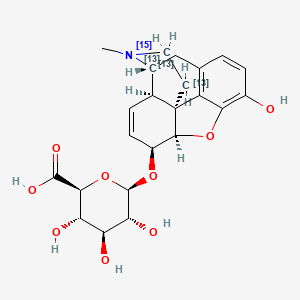

Morphine-6β-glucuronide-13C3,15N (M6G-13C3,15N) is a stable isotope-labeled analog of morphine-6β-glucuronide (M6G), a major active metabolite of morphine. The compound is synthesized with three carbon-13 (13C) atoms and one nitrogen-15 (15N) atom, replacing their natural isotopes. This labeling facilitates precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in pharmacokinetic studies, as the isotopic signature distinguishes it from endogenous M6G .

M6G itself is a potent µ-opioid receptor (MOR) agonist, exhibiting 47–360 times greater analgesic potency than morphine after intracerebroventricular (i.c.v.) administration . However, its hydrophilic nature limits blood-brain barrier (BBB) penetration, resulting in delayed central nervous system (CNS) effects compared to morphine . The labeled variant, M6G-13C3,15N, retains identical pharmacological properties to unlabeled M6G but is critical for analytical accuracy in clinical and preclinical research .

Properties

Molecular Formula |

C23H27NO9 |

|---|---|

Molecular Weight |

465.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1/i6+1,7+1,11+1,24+1 |

InChI Key |

GNJCUHZOSOYIEC-MIBRAXPWSA-N |

Isomeric SMILES |

C[15N]1[13CH2][13CH2][C@]23[C@@H]4[13C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphine-6|A-Glucuronide-13C3, 15N involves the glucuronidation of morphine. This process is typically catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT2B7). The reaction conditions include the presence of glucuronic acid and appropriate cofactors to facilitate the conjugation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to produce the enzyme UGT2B7 and the subsequent glucuronidation of morphine under controlled conditions. The final product is purified using chromatographic techniques to ensure high purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Morphine-6|A-Glucuronide-13C3, 15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and the stability of the compound under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are analyzed to understand the compound’s behavior and stability under different chemical environments .

Scientific Research Applications

Morphine-6|A-Glucuronide-13C3, 15N has a wide range of scientific research applications:

Mechanism of Action

Morphine-6|A-Glucuronide-13C3, 15N exerts its effects by acting on the mu opioid receptor, similar to morphine. It has a slightly higher affinity for the delta receptor and a lower affinity for the kappa receptor compared to morphine. The compound’s analgesic effects are mediated through the activation of these opioid receptors, leading to the inhibition of pain signals in the central nervous system .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Insights

- Systemic vs. Central Administration : After systemic morphine administration, M6G accumulates in plasma, contributing >85% of total analgesia due to its prolonged half-life (~3.5–6 hours vs. morphine’s ~2–3 hours) . However, its low BBB permeability delays CNS effects .

- Renal Impairment : M6G’s clearance is renal-dependent; impaired kidney function leads to accumulation, making morphine effectively a prodrug for M6G in such patients .

- Receptor Mechanisms : M6G and heroin share a distinct MOR splice variant (MOR-1B), differing from morphine’s primary target (MOR-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.